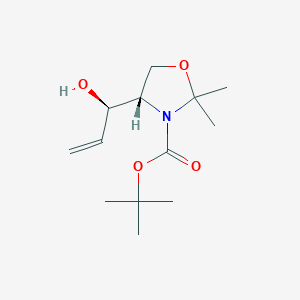
(alphaR,4S)-alpha-Vinyl-2,2-dimethyl-3-(tert-butoxycarbonyl)oxazolidine-4alpha-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(alphaR,4S)-alpha-Vinyl-2,2-dimethyl-3-(tert-butoxycarbonyl)oxazolidine-4alpha-methanol is a useful research compound. Its molecular formula is C13H23NO4 and its molecular weight is 257.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (alphaR,4S)-alpha-Vinyl-2,2-dimethyl-3-(tert-butoxycarbonyl)oxazolidine-4alpha-methanol is a member of the oxazolidine family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and pharmacological effects.
- Molecular Formula : C12H21NO3
- Molecular Weight : 227.30 g/mol
- CAS Number : Not explicitly available in the provided data.
Synthesis
The synthesis of oxazolidine derivatives often involves the use of tert-butoxycarbonyl (Boc) protection strategies to enhance stability and reactivity. The specific synthesis route for This compound typically includes:
- Formation of the oxazolidine ring.
- Introduction of the vinyl group.
- Protection of functional groups using Boc.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of oxazolidine derivatives. For instance, compounds similar to (alphaR,4S)-alpha-Vinyl-2,2-dimethyl-3-(tert-butoxycarbonyl)oxazolidine have shown significant activity against various bacterial strains:
These findings suggest that modifications in the oxazolidine structure can lead to enhanced antibacterial efficacy.
The mechanism by which oxazolidines exert their antibacterial effects typically involves inhibition of protein synthesis by binding to the bacterial ribosome. This action disrupts the translation process, effectively halting bacterial growth.
Structure-Activity Relationship (SAR)
Understanding the SAR of oxazolidine derivatives is crucial for optimizing their biological activity. Key factors influencing activity include:
- Substituents on the oxazolidine ring : The presence and position of substituents such as Boc groups can significantly affect solubility and activity.
- Configuration : The stereochemistry at specific positions (like 4 and 5 in the oxazolidine ring) plays a vital role in determining biological interactions.
Case Studies
- Case Study on Antibacterial Efficacy : A study evaluated a series of oxazolidine derivatives against Gram-positive and Gram-negative bacteria. Compounds with specific alkyl substitutions showed improved activity compared to their unsubstituted counterparts, indicating that hydrophobic interactions may enhance membrane permeability and subsequent antibacterial effects.
- Pharmacokinetic Studies : Research involving pharmacokinetic profiling demonstrated that certain modifications to the oxazolidine structure resulted in better absorption and bioavailability in vivo, suggesting potential for therapeutic applications.
Propriétés
IUPAC Name |
tert-butyl (4S)-4-[(1R)-1-hydroxyprop-2-enyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-7-10(15)9-8-17-13(5,6)14(9)11(16)18-12(2,3)4/h7,9-10,15H,1,8H2,2-6H3/t9-,10+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLCLVKAXXFKNX-VHSXEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)C(C=C)O)C(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N([C@@H](CO1)[C@@H](C=C)O)C(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













